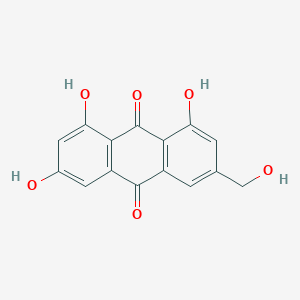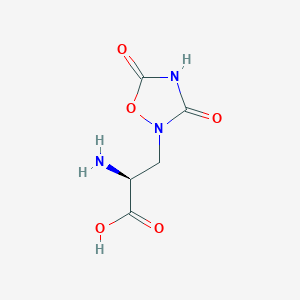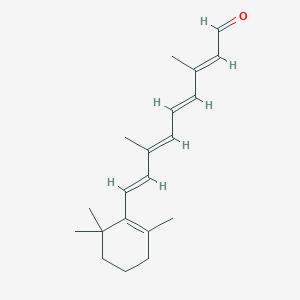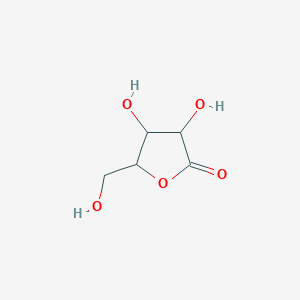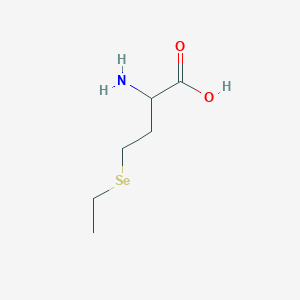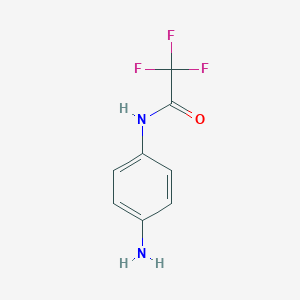
4-Trifluoroacetamidoaniline
描述
Synthesis Analysis
The synthesis of compounds closely related to 4-Trifluoroacetamidoaniline involves complex organic reactions, highlighting the versatility of fluorinated compounds. For instance, the synthesis of cis-4-trifluoromethyl-l-pyroglutamic acids from trans-4-hydroxy-l-proline through oxidation of fluorinated prolinates with RuO4 demonstrates the intricate steps involved in incorporating trifluoromethyl groups into organic molecules (Qiu & Qing, 2003).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including those similar to 4-Trifluoroacetamidoaniline, often involves significant electronic effects due to the highly electronegative fluorine atoms. These effects can influence the chemical behavior of the molecules. For example, trifluoromethylated analogues of 4,5‐Dihydroorotic Acid show unique intramolecular interactions between the fluorine atom and the carbon atom of the ester group, stabilizing certain molecular conformations (Sukach et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for synthesis of complex molecules. The reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines to synthesize trifluoromethylated 4-pyridones and aminoenones illustrate the reactivity of fluorinated compounds in creating heterocyclic structures with significant chemical diversity (Fedin et al., 2022).
Physical Properties Analysis
The physical properties of 4-Trifluoroacetamidoaniline and similar compounds are profoundly influenced by the presence of trifluoromethyl groups. These groups can affect the boiling point, solubility, and stability of the molecules, making them suitable for various applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of trifluoromethylated compounds are characterized by their high stability and resistance to metabolic degradation, making them attractive for drug development and other applications requiring durable chemical frameworks. Their ability to undergo specific reactions, such as nucleophilic substitution or addition, highlights their versatility in organic synthesis.
- Synthesis and molecular structure analysis: (Qiu & Qing, 2003), (Sukach et al., 2015).
- Chemical reactions and properties: (Fedin et al., 2022).
科学研究应用
1. Derivatization and Separation of Reducing Oligosaccharides
- Summary of Application: 4-Trifluoroacetamidoaniline is used to react with reducing oligosaccharides in the presence of sodium cyanoborohydride to yield aminoalditol derivatives. These derivatives are useful for linkage to proteins or solid matrices .
- Methods of Application: The compound is reacted with reducing oligosaccharides in the presence of sodium cyanoborohydride. The resulting aminoalditol derivatives can then be linked to proteins or solid matrices .
- Results or Outcomes: The treatment allows for the easy separation of reducing oligosaccharides by High Performance Liquid Chromatography (HPLC) .
2. Development of Fluorescent Probes
- Summary of Application: 4-Trifluoroacetamidoaniline is used in the development of fluorescent probes. These probes are designed to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application: The compound is used in the synthesis of fluorescent probes featuring electron-donating groups. These probes exhibit rotor effects that are sensitive to polarity and viscosity .
- Results or Outcomes: The probes have been shown to selectively bind to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
安全和危害
As with all chemicals, safety precautions should be taken when handling 4-Trifluoroacetamidoaniline. It is recommended to avoid release to the environment and to wear eye protection and face protection when handling this compound . If swallowed or if it comes into contact with the eyes, immediate medical attention should be sought .
属性
IUPAC Name |
N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJVEPWTWVUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350175 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoroacetamidoaniline | |
CAS RN |
53446-90-5 | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoroacetamidoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



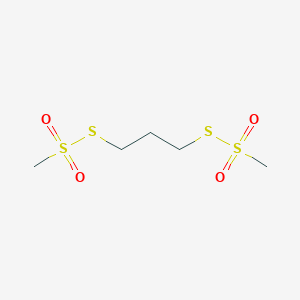

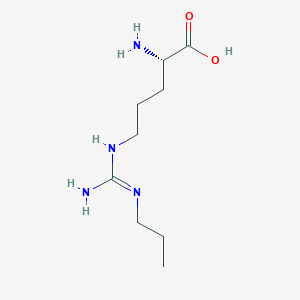
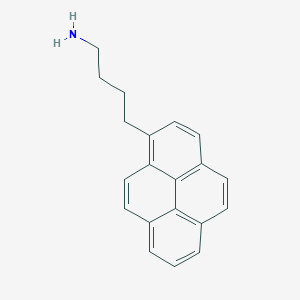
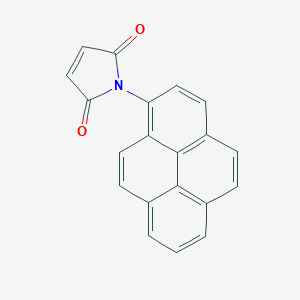
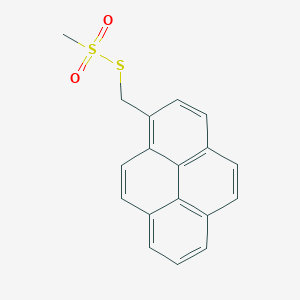
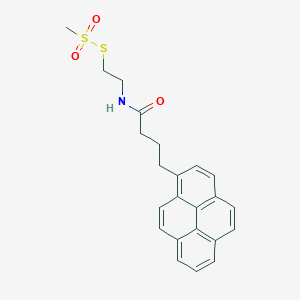
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)
